4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone

Oxidative stability Metabolic clearance Sulfone vs. sulfide

4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone (CAS 478080-84-1) is a synthetic diaryl pyrimidine sulfone of molecular formula C23H18N2O3S and molecular weight 402.5 g/mol, built on a 2-phenylpyrimidine core with a 4-phenoxy substituent and a 5-(4-methylphenyl)sulfonyl group. It is catalogued in the BIONET screening library (Key Organics product 8N-566S) and listed in PubChem under CID 1487619.

Molecular Formula C23H18N2O3S
Molecular Weight 402.47
CAS No. 478080-84-1
Cat. No. B2415617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone
CAS478080-84-1
Molecular FormulaC23H18N2O3S
Molecular Weight402.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2OC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H18N2O3S/c1-17-12-14-20(15-13-17)29(26,27)21-16-24-22(18-8-4-2-5-9-18)25-23(21)28-19-10-6-3-7-11-19/h2-16H,1H3
InChIKeyYWNRGZSKJXAIDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone (CAS 478080-84-1) – Procurement-Ready Diaryl Pyrimidine Sulfone Scaffold


4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone (CAS 478080-84-1) is a synthetic diaryl pyrimidine sulfone of molecular formula C23H18N2O3S and molecular weight 402.5 g/mol, built on a 2-phenylpyrimidine core with a 4-phenoxy substituent and a 5-(4-methylphenyl)sulfonyl group [1]. It is catalogued in the BIONET screening library (Key Organics product 8N-566S) and listed in PubChem under CID 1487619 [1]. The compound belongs to a series of 2,4,5-trisubstituted pyrimidines defined by variations at the 4-position; close analogs include the 4-(4-methylphenylthio) sulfide (CAS 478080-81-8), the 4-(4-methylphenoxy) methylated analog (CAS 478080-86-3), and the 4-pyrrolidinyl derivative (CAS 478080-71-6) . Notably, ChEMBL records no bioactivity at concentrations ≤10 µM for this compound, indicating that its value resides primarily in its role as a scaffold for derivatization rather than as an optimized hit [2].

4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone – Why In-Class Analogs Are Not Interchangeable


Within the 2,4,5-trisubstituted pyrimidine sulfone series, substitution of the 4-position heteroatom linker (phenoxy –O– vs. thiophenyl –S– vs. amino –NR2) produces quantum changes in hydrogen-bond acceptor count, rotational freedom, and electronic character, each of which independently alters the scaffold's pharmacokinetic and target-engagement profile [1]. For example, the sulfide analog (CAS 478080-81-8) replaces the 4-O atom with sulfur, increasing molecular weight by 30 Da (+7.5%), adding a divalent sulfur oxidation site, and elevating computed lipophilicity—rendering the two compounds non-interchangeable in any assay requiring matched physicochemical parameters . Similarly, the 4-pyrrolidinyl analog (CAS 478080-71-6) introduces a basic amine center (predicted pKa ~8–9) absent in the target compound, which fundamentally alters solubility–pH dependence and protonation state at physiological pH . These structural differences preclude the simple swapping of in-class analogs without re-optimization of every downstream parameter.

4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone – Quantitative Differentiation Evidence vs. Closest Analogs


Sulfone (–SO2–) vs. Sulfide (–S–) Oxidation State: Thermodynamic Stability and Metabolic Resilience

The target compound contains a sulfone group (sulfur oxidation state +4), whereas its closest catalogued analog CAS 478080-81-8 carries a 4-(4-methylphenyl)sulfanyl (sulfide, oxidation state –2) substituent. Sulfones are resistant to further oxidative metabolism by cytochrome P450s and flavin monooxygenases, while the thioether sulfur in the sulfide analog is susceptible to S-oxidation, generating sulfoxide and sulfone metabolites that confound structure–activity interpretation [1]. Concretely, the sulfide analog (MW 432.56 Da) is 30.06 Da heavier than the target (MW 402.5 Da) due to the extra sulfur atom, and its predicted pKa (–1.82 vs –1.00) reflects the differing electron-withdrawing character of the 4-substituent, which cascades into altered pyrimidine ring basicity and hydrogen-bond acceptor strength .

Oxidative stability Metabolic clearance Sulfone vs. sulfide

4-Phenoxy (–O–) vs. 4-Thiophenyl (–S–) vs. 4-Amino (–NR2) Hydrogen-Bond Acceptor Count and Solvation

The target compound bears a 4-phenoxy substituent, providing one ether oxygen hydrogen-bond acceptor (HBA). Replacement with a 4-thiophenyl group (as in CAS 478080-81-8) replaces the oxygen with sulfur, which is a much weaker H-bond acceptor, reducing aqueous solubility [1]. Conversely, the 4-pyrrolidinyl analog (CAS 478080-71-6) introduces a tertiary amine (pKa ≈8–9), which is protonated at physiological pH and profoundly alters logD7.4 and permeability . The target compound's HBA count of 5 (vs. 4 for the sulfide analog) aligns more closely with Lipinski-type drug-likeness criteria for orally bioavailable compounds, though its calculated XLogP3 of 4.9 places it at the upper boundary of CNS drug-likeness space [2].

Hydrogen-bonding Solubility Drug-likeness

5-(4-Methylphenylsulfonyl) vs. 5-Methylsulfonyl Substituent Size: Steric Bulk and Lipophilicity Modulation

The target compound carries a 4-methylphenyl sulfone (tosyl-like) group at the 5-position, whereas a narrower analog 339106-27-3 (4-(4-methylphenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine) substitutes this with a methyl sulfone. The additional phenyl ring in the target contributes approximately +2.0 log units to XLogP and increases the topological polar surface area (tPSA) by ~17 Ų, altering both passive permeability and the compound's fit within enclosed binding pockets [1]. This distinction is especially pertinent for kinase targets, where the 4-methylphenyl group can occupy a hydrophobic back-pocket (e.g., DFG-out conformation of type II kinase inhibitors), mimicking the tolyl motif in imatinib and sorafenib [2].

Steric effects Lipophilicity Target selectivity

Purity Specification and Supply Chain Reproducibility: BIONET Reference Standard vs. Generic Sources

The target compound is supplied under the BIONET brand (Key Organics) at a stated purity of >90%, with an alternative source (AK Scientific) offering >95% purity . In procurement comparisons for screening library compounds, purity specification is a critical differentiator: a 95% purity cutoff is recommended by the NIH Molecular Libraries Program for primary screening, whereas 90% purity increases the risk of false positives from impurities acting as assay interferents [1]. The BIONET library is manually curated to remove PAINS (pan-assay interference compounds) and aggregating species, providing an additional quality filter beyond simple purity percentage .

Purity Batch-to-batch consistency Procurement reliability

Pyrimidine Sulfone Scaffold Privilege for Kinase and COX-2 Inhibition – Class-Level Context

The 2-phenyl-5-sulfonylpyrimidine scaffold is a validated pharmacophore for kinase inhibition (e.g., CDK, VEGFR-2, c-Met) and COX-2 inhibition, with literature compounds achieving COX-2 IC50 values of 2.4–0.3 nM in whole-blood assays and kinase IC50 values in the low nanomolar range [1][2]. The target compound positions the sulfone at the 5-position and the phenoxy at the 4-position, a substitution pattern that maps onto the ATP-binding pocket hinge region (N1–C2–N3 of pyrimidine) for kinases, while the sulfone group occupies the ribose pocket or selectivity pocket depending on the kinase [3]. Although no direct IC50 data exist for CAS 478080-84-1, its scaffold architecture is consistent with the structural requirements for type II kinase inhibitor design, providing a rational entry point for SAR exploration after hit identification [4].

Kinase inhibition COX-2 Scaffold privilege

4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone – High-Impact Application Scenarios Based on Quantitative Differentiation


Oxidation-State-Defined Scaffold for Kinase Inhibitor Fragment Growing

The sulfone group's resistance to oxidative metabolism makes this compound an ideal starting fragment for growing into type II kinase inhibitors, where metabolic stability of the core is essential for achieving meaningful in vivo half-life. Unlike the sulfide analog (CAS 478080-81-8), which introduces metabolic liability at sulfur, the target compound can be elaborated with confidence that the core will remain intact during microsomal stability assays [1]. This is especially relevant for ATP-competitive kinase programs seeking to exploit the 5-sulfonyl group as a ribose-pocket anchor while decorating the 4-phenoxy position for selectivity [2].

Physicochemical Benchmark for Lipophilic Efficiency (LipE) Optimization

With a measured XLogP3 of 4.9, HBA count of 5, and zero hydrogen-bond donors, the compound occupies a well-defined region of oral druggability space that can serve as a reference point for monitoring lipophilic efficiency (LipE = pIC50 – logP) during hit-to-lead optimization. Compared to the more lipophilic sulfide analog (predicted XLogP3 ~5.7 estimated), the target compound offers a superior starting point for achieving LipE ≥5, a metric correlated with clinical developability [3][4].

BIONET-Library-Derived Probe for Phenotypic Screening with Curated Quality Assurance

Sourced from the BIONET library, which is manually curated for PAINS and aggregating compounds, the target compound provides a quality-assured entry point for unbiased phenotypic screening campaigns. Its documented purity specification (95% from AKSci; >90% from Key Organics) meets the NIH Molecular Libraries Program threshold for primary HTS, reducing the downstream burden of hit deconvolution and impurity profiling [5]. The compound's structural features—absence of reactive functional groups, zero HBD, and presence of a metabolically robust sulfone—further minimize assay interference risk.

Comparative SAR Anchor for 4-Position Heteroatom Scanning

The 4-phenoxy group establishes a neutral, H-bond-accepting anchor at a position that tolerates broad substitution in analogous kinase and COX-2 inhibitor series. By procuring this compound alongside its 4-thiophenyl and 4-pyrrolidinyl analogs (CAS 478080-81-8 and 478080-71-6), a systematic heteroatom scan can be performed to map the H-bond acceptor requirements of the target binding site, generating SAR that directly informs the selection of the optimal linker atom for potency and selectivity .

Quote Request

Request a Quote for 4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.